Apritone

Description

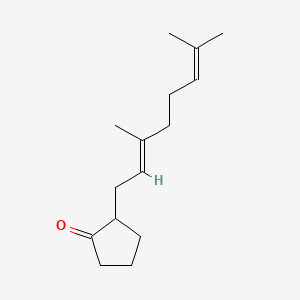

Structure

3D Structure

Properties

IUPAC Name |

2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSALEJHPSBXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1CCCC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867486 | |

| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68133-79-9 | |

| Record name | Apritone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Apritone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Apritone. It includes detailed experimental protocols for its synthesis and for assessing its biological activity related to bacterial membrane permeability. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams.

Chemical Identity and Structure

This compound, known chemically as 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one, is a synthetic fragrance ingredient valued for its characteristic ripe apricot and peach aroma.[1][2] Its chemical structure consists of a five-membered cyclopentanone (B42830) ring substituted with a ten-carbon geranyl-derived side chain that contains two double bonds.[2] The trans, or (E)-isomer, is the form predominantly used in the fragrance industry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one |

| CAS Number | 68133-79-9 |

| Molecular Formula | C₁₅H₂₄O[3] |

| Molecular Weight | 220.35 g/mol [3] |

| Canonical SMILES | CC(=CCCC(=CCC1CCCC1=O)C)C |

| Isomeric SMILES | CC(=CCC/C(=C/CC1CCCC1=O)/C)C |

| InChI | InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3/b13-10+ |

| InChIKey | ZNSALEJHPSBXDK-JLHYYAGUSA-N |

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a fruity odor.[3][4] It is insoluble in water but soluble in alcohol.[3][4] A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[3][4] |

| Boiling Point | 310.79 °C (EPI 4.0)[3] |

| Flash Point | 282 °F (CC)[3] |

| Density | 0.911 - 0.916 g/cm³ @ 25 °C[5] |

| Refractive Index | 1.482 - 1.489 @ 20 °C[5] |

| Vapor Pressure | 0.0009 mmHg @ 20 °C[3] |

| log P | 5.15 |

| Solubility | Insoluble in water; soluble in alcohol[3][4] |

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O) around 1740 cm⁻¹. Other significant peaks would include those for C-H stretching of alkanes (around 2850-2960 cm⁻¹) and alkenes (=C-H stretching around 3020-3100 cm⁻¹), and C=C stretching of the alkene groups (around 1650 cm⁻¹).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex, with signals corresponding to the various protons in the cyclopentanone ring and the geranyl side chain. Key signals would include those for the vinyl protons on the two double bonds and the methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (in the range of 205-220 ppm), the sp² carbons of the double bonds (around 110-150 ppm), and the sp³ carbons of the cyclopentanone ring and the alkyl chain (in the aliphatic region).[7][8]

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would be complex due to the presence of the ketone and the alkene functionalities, with characteristic losses of alkyl fragments from the side chain.[9][10][11][12]

Synthesis of this compound

A general method for the synthesis of 2-substituted cyclopentanones, which can be adapted for this compound, involves the alkylation of a cyclopentanone-2-carboxylic ester followed by hydrolysis and decarboxylation.[13]

Experimental Protocol: Synthesis of 2-Alkyl-Cyclopentanone (General Procedure)

This protocol is based on a general method for the preparation of 2-substituted cyclopentanones and would need to be optimized for the specific synthesis of this compound using a suitable geranyl halide.

-

Formation of the Cyclopentanone-2-carboxylic Ester Salt: An adipic ester is reacted with an alkoxide (e.g., sodium methoxide) in an inert solvent (e.g., toluene). The alcohol formed during the reaction is removed by distillation.[13]

-

Alkylation: The resulting salt of the cyclopentanone-2-carboxylic ester is then alkylated without isolation by adding an appropriate alkylating agent, such as geranyl bromide or geranyl chloride.[13]

-

Hydrolysis and Decarboxylation: After the alkylation is complete, the inert solvent is distilled off. A strong aqueous acid (e.g., sulfuric acid) is added to the residue, and the mixture is refluxed. This step hydrolyzes the ester and promotes decarboxylation to yield the 2-substituted cyclopentanone.[13]

-

Isolation and Purification: The final product, this compound, can be isolated from the reaction mixture by azeotropic distillation.[13] Further purification can be achieved by distillation or column chromatography.

Caption: General synthesis workflow for 2-substituted cyclopentanones.

Biological Activity: Enhancement of Bacterial Membrane Permeability

This compound has been shown to enhance the susceptibility of bacteria, such as Staphylococcus aureus and Escherichia coli, to certain antibiotics.[14] This effect is attributed to its ability to disrupt the cytoplasmic membrane, thereby increasing its permeability to other antimicrobial compounds.[1][14]

Experimental Protocols

The following protocols are based on the study by Brehm-Stecher and Johnson (2003).[14]

-

Prepare agar (B569324) plates seeded with the test bacterium (e.g., Staphylococcus aureus).

-

Apply paper disks impregnated with a standard amount of an antibiotic (e.g., ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, or vancomycin) to the surface of the agar.[15]

-

To test the effect of this compound, incorporate it into the agar at various concentrations.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each antibiotic disk. An increased zone of inhibition in the presence of this compound indicates enhanced antibiotic susceptibility.

This assay uses the fluorescent dye ethidium (B1194527) bromide, which is generally impermeant to cells with intact membranes but fluoresces upon intercalating with DNA inside cells with compromised membranes.[16][17][18][19][20]

-

Grow the test bacterium (e.g., Lactobacillus fermentum) to a specific cell density in a suitable broth medium.[14]

-

Harvest the cells by centrifugation, wash them, and resuspend them in a neutral phosphate (B84403) buffer to a concentration of approximately 10⁷ CFU/mL.[14]

-

Treat the cell suspension with this compound (e.g., at a final concentration of 0.5 mM) and ethidium bromide (e.g., 15 µM).[14] A control group should be treated with the solvent for this compound (e.g., ethanol) instead.

-

Incubate the suspensions at room temperature (e.g., 25°C).[14]

-

At various time points (e.g., 0, 5, and 40 minutes), analyze the fluorescence of the cell suspension using a flow cytometer. An increase in fluorescence in the this compound-treated cells compared to the control indicates an increase in membrane permeability.[1][14]

Caption: Experimental workflow to determine the effect of this compound on bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | The Fragrance Conservatory [fragranceconservatory.com]

- 3. bedoukian.com [bedoukian.com]

- 4. bedoukian.com [bedoukian.com]

- 5. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]

- 18. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Measuring Efflux and Permeability in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]

Apritone: A Technical Guide for Researchers

CAS Number: 68133-79-9

This technical guide provides an in-depth overview of Apritone (2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone), a compound of interest for researchers, scientists, and drug development professionals. While extensively utilized in the fragrance and flavor industries for its characteristic ripe apricot and peach aroma, its potential biological activities remain a subject of ongoing investigation.[1][2][3] This document summarizes its known physicochemical properties and explores potential biological activities and signaling pathways based on structurally related compounds.

Physicochemical Properties of this compound

This compound is a pale yellow liquid with a molecular formula of C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[4] It is characterized by its insolubility in water and solubility in alcohols and fats.[4] A comprehensive summary of its physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 68133-79-9 | [1][2][5] |

| Molecular Formula | C₁₅H₂₄O | [4] |

| Molecular Weight | 220.35 g/mol | [4] |

| Appearance | Pale yellow liquid | |

| IUPAC Name | 2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one | [4] |

| Synonyms | Geranyl Cyclopentanone, Decenyl Cyclopentanone | [1][2] |

| Boiling Point | 130 °C @ 3 mmHg | [6] |

| Flash Point | > 230 °F (> 110 °C) | [6] |

| Density | 0.911 - 0.916 g/cm³ @ 25 °C | [6] |

| Refractive Index | 1.482 - 1.489 @ 20 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohol and fats.[4] | |

| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities and signaling pathways of this compound is limited in publicly available scientific literature. However, its chemical structure as an α,β-unsaturated ketone suggests potential for biological reactivity.[7][8][9] Compounds of this class are known to interact with biological macromolecules, which can lead to a range of cellular effects.[7][8][9]

A structurally similar compound, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), isolated from Atractylodes macrocephala, has demonstrated significant antitumor activity in hepatocellular carcinoma (HCC).[10] The study on DMD provides a valuable framework for investigating the potential biological effects of this compound.

The antitumor effects of DMD were found to be associated with the induction of mitochondria-mediated apoptosis and modulation of the MAPK signaling pathway.[10] Specifically, DMD treatment led to the upregulation of pro-apoptotic proteins such as cytochrome c, cleaved caspases-3, -7, and -9, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[10] Furthermore, DMD was shown to increase the phosphorylation of JNK and decrease the phosphorylation of ERK1/2, key components of the MAPK pathway.[10]

Given the structural similarities, it is plausible that this compound could exhibit comparable biological activities. The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins, which could underlie its potential bioactivity.

Logical Relationship of Potential this compound Activity

Caption: Logical flow from this compound's structure to potential biological activity.

Experimental Protocols

Cell Culture and Viability Assay:

-

Cell Line: H22 mouse hepatocellular carcinoma cells.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay for Cell Viability: H22 cells were seeded in 96-well plates and treated with varying concentrations of DMD for 24, 48, and 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.

Apoptosis Analysis by Flow Cytometry:

-

H22 cells were treated with DMD for 48 hours.

-

Cells were harvested, washed with PBS, and resuspended in binding buffer.

-

The cells were then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.

-

Apoptotic cells were quantified using a flow cytometer.

Western Blot Analysis:

-

H22 cells were treated with DMD for 48 hours, and total protein was extracted.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.

-

The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, cytochrome c, cleaved caspases-3, -7, -9, JNK, p-JNK, ERK1/2, and p-ERK1/2, with β-actin as a loading control.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

Experimental Workflow for Investigating this compound's Bioactivity

Caption: Proposed workflow for studying this compound's biological effects.

Signaling Pathway Diagram

Based on the findings for the structurally related compound DMD, a potential signaling pathway that could be investigated for this compound is the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Caption: Hypothesized MAPK signaling pathway influenced by this compound.

References

- 1. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. perfumiarz.com [perfumiarz.com]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor activity of 2‑[(2E)‑3,7‑dimethyl‑2,6‑octadienyl]‑6‑methyl‑2,5‑cyclohexadiene‑1,4‑dione isolated from the aerial part of Atractylodes macrocephala in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Geraniol and Cyclopentanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural sources of geranyl cyclopentanone. Initial investigation reveals that geranyl cyclopentanone, commercially known as Apritone, is a synthetic aroma chemical not found in nature. Recognizing the interest in its structural components for natural product research, this document provides an in-depth exploration of the natural sources, biosynthesis, and isolation of its constituent moieties: the acyclic monoterpene geraniol (B1671447) and the class of naturally occurring cyclopentanone derivatives , with a focus on jasmonates . This guide is intended to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development by providing detailed quantitative data, experimental protocols, and pathway visualizations.

Section 1: Geraniol

Geraniol is a naturally occurring acyclic monoterpene alcohol that is a primary component of many essential oils. It is highly valued for its rose-like scent and is a key precursor in the biosynthesis of other terpenes.

Natural Sources and Quantitative Data

Geraniol is present in the essential oils of over 250 plant species. The concentration can vary significantly based on the plant's genetics, growing conditions, and time of harvest. The most commercially important sources are members of the Cymbopogon genus.

| Plant Species | Common Name | Plant Part | Geraniol Concentration (% of Essential Oil) | Reference(s) |

| Cymbopogon martinii | Palmarosa | Whole Herb / Leaves | 70.1 - 85.3% | [1] |

| Cymbopogon martinii | Roots | 87.9% | [2] | |

| Rosa damascena | Damask Rose | Flowers | ~44.4% | |

| Pelargonium graveolens | Geranium | Leaves & Stems | ~28% | |

| Cymbopogon winterianus | Java Citronella | Whole Plant | 23.4 - 25.1% | [1] |

| Cymbopogon nardus | Ceylon Citronella | Whole Plant | ~24.8% |

Biosynthesis of Geraniol

In plants, geraniol biosynthesis primarily occurs in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway. This pathway synthesizes the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

The key steps are:

-

Precursor Synthesis: The MEP pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP.

-

Formation of Geranyl Diphosphate (GPP): Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, GPP.

-

Conversion to Geraniol: The final step is predominantly catalyzed by the enzyme Geraniol Synthase (GES) , which converts GPP directly into geraniol. An alternative, non-canonical pathway has been identified in rose species, involving the enzyme Nudix hydrolase (NUDX1) , which first converts GPP to geranyl monophosphate (GP), followed by hydrolysis to geraniol by a phosphatase.

References

Apritone: A Technical Guide to its Discovery, Synthesis, and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apritone, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a significant aroma chemical prized for its tenacious and characteristic ripe apricot and peach fragrance profile. This technical guide provides an in-depth exploration of the history of its discovery, a detailed account of its chemical synthesis, and a compilation of its physicochemical properties. The synthesis section includes a plausible experimental protocol based on established organic chemistry reactions. Furthermore, this document presents key quantitative data in a structured format and visualizes the synthetic pathway using the DOT language for clarity.

Discovery and History

The discovery of this compound is intrinsically linked to the fine chemical and fragrance industry's quest for novel, stable, and impactful scent molecules. While not found in nature, this compound was developed through targeted chemical synthesis to mimic and enhance fruity fragrance profiles. The development of this compound is closely associated with Bedoukian Research, Inc., a company founded by Dr. Paul Bedoukian in 1972, which specializes in high-quality specialty aroma molecules.[1] It is highly probable that this compound was one of the early successes of the company, designed to meet the demand for potent and lasting fruity notes in perfumery and flavor applications.

The creation of this compound represents a shift from reliance on natural extracts to the rational design and synthesis of aroma chemicals. Its discovery was not a singular event of isolation from a natural source, but rather a culmination of synthetic organic chemistry expertise aimed at achieving a specific olfactory target.

Physicochemical and Olfactory Properties

This compound is a colorless to pale yellow liquid with a powerful and persistent fruity odor.[2][3][4] Its scent is predominantly described as that of ripe, fleshy apricots, with undertones of peach and a hint of jasmine.[5][6][7] This complex olfactory profile makes it a valuable ingredient in a wide range of fragrance and flavor compositions, from fine perfumes to personal care products and food flavorings.[3][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68133-79-9 | [5][6] |

| Molecular Formula | C₁₅H₂₄O | [3] |

| Molecular Weight | 220.35 g/mol | [3][9] |

| Appearance | Colorless to pale yellow liquid | [2][3][4] |

| Purity (sum of isomers) | ≥96.5% | [3][4] |

| Main Isomer | ≥50.0% | [3][4] |

| Secondary Isomer | 30.0% - 50.0% | [3][4] |

| Specific Gravity (@ 25°C) | 0.91100 to 0.91600 | [1] |

| Refractive Index (@ 20°C) | 1.48200 to 1.48900 | [1] |

| Boiling Point | 298.5°C (EPI 4.0) | [3][4] |

| Flash Point | 282°F (CC) | [3][4] |

| Solubility | Insoluble in water; soluble in alcohol | [2][3][4] |

Chemical Synthesis

The most logical and industrially viable method for the synthesis of this compound is the α-alkylation of cyclopentanone (B42830) with a suitable geranyl derivative. This reaction involves the formation of a cyclopentanone enolate, which then acts as a nucleophile, attacking an electrophilic geranyl species, typically geranyl chloride or geranyl bromide, in an SN2 reaction.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Detailed Experimental Protocol

The following is a plausible, detailed experimental protocol for the synthesis of this compound, compiled from standard procedures for enolate alkylation and the preparation of the necessary reagents.

Part A: Preparation of Geranyl Chloride from Geraniol (B1671447)

This procedure is adapted from established methods for converting allylic alcohols to chlorides with minimal rearrangement.[10]

-

Reaction Setup: A 250 mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagents: The flask is charged with triphenylphosphine (B44618) (28.8 g, 0.11 mol) dissolved in carbon tetrachloride (150 mL).

-

Reaction: A solution of geraniol (15.4 g, 0.10 mol) in carbon tetrachloride (50 mL) is added dropwise to the stirred solution at 0°C (ice bath).

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours. The resulting precipitate of triphenylphosphine oxide is removed by filtration and washed with pentane. The combined filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield geranyl chloride.

Part B: α-Alkylation of Cyclopentanone with Geranyl Chloride

This procedure is based on the general principles of ketone enolate alkylation.

-

Reaction Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The apparatus is flame-dried before use.

-

Base and Solvent: Anhydrous tetrahydrofuran (B95107) (THF, 200 mL) is added to the flask, followed by sodium hydride (4.8 g of a 60% dispersion in mineral oil, 0.12 mol), which has been previously washed with hexanes to remove the oil.

-

Enolate Formation: The flask is cooled to 0°C, and cyclopentanone (8.4 g, 0.10 mol), freshly distilled, is added dropwise to the stirred suspension of sodium hydride in THF. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the sodium enolate.

-

Alkylation: A solution of geranyl chloride (17.3 g, 0.10 mol) from Part A in anhydrous THF (50 mL) is added dropwise to the enolate solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Washing: The combined organic layers are washed with water (100 mL) and brine (100 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation to afford this compound.

Synthesis Workflow Diagram

Biological Signaling Pathways

Currently, there is no scientific literature available that describes any specific interactions of this compound with biological signaling pathways. As a fragrance and flavor compound, its primary function is to elicit an olfactory or gustatory response. Its use in consumer products is at concentrations where it is not expected to have pharmacological activity.

Conclusion

This compound is a testament to the power of synthetic organic chemistry in the field of fragrance and flavor science. Its development provided the industry with a stable, potent, and versatile molecule that captures the essence of ripe stone fruits. The synthesis, achievable through a robust α-alkylation of cyclopentanone, is a classic example of carbon-carbon bond formation. The detailed physicochemical data and synthetic protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field.

References

- 1. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. bedoukian.com [bedoukian.com]

- 4. bedoukian.com [bedoukian.com]

- 5. olfactorian.com [olfactorian.com]

- 6. Perfumers Apprentice - this compound (Bedoukian) ** [shop.perfumersapprentice.com]

- 7. fragrance-icat.bedoukian.com [fragrance-icat.bedoukian.com]

- 8. flavor-icat.bedoukian.com [flavor-icat.bedoukian.com]

- 9. Cyclopentanone, 2-(3,7-dimethyl-2,6-octadienyl)- | C15H24O | CID 109154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Biological Activity of Sesquiterpenoids Like Apritone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesquiterpenoids represent a diverse class of natural products with a wide array of biological activities, holding significant promise for therapeutic applications. While the specific biological profile of the sesquiterpenoid Apritone, a compound primarily recognized for its use in the fragrance industry, remains largely uncharacterized in publicly accessible scientific literature, its structural analogs, particularly those containing a cyclopentanone (B42830) or cyclopentenone moiety, have demonstrated notable anti-inflammatory and anticancer properties. This technical guide provides an in-depth analysis of the biological activities of these this compound-like sesquiterpenoids, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Sesquiterpenoids are a class of C15 terpenoids derived from the assembly of three isoprene (B109036) units. Their structural diversity, arising from various cyclization patterns and oxidative modifications, contributes to a broad spectrum of biological functions, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2][3] this compound, chemically known as 2-((2E)-3,7-dimethylocta-2,6-dien-1-yl)cyclopentan-1-one, is a sesquiterpenoid valued in the flavor and fragrance industry for its characteristic apricot aroma. Despite its commercial use, there is a conspicuous absence of scientific data on its specific biological activities.

Given this knowledge gap, this guide shifts its focus to structurally related sesquiterpenoids and other cyclopentanone-containing molecules to infer the potential biological activities of this compound. This approach is grounded in the principle of structure-activity relationships, where common structural motifs often confer similar biological functions. The cyclopentanone/cyclopentenone ring, a key feature of this compound and its analogs, is present in numerous bioactive natural products, including certain prostaglandins (B1171923) and sesquiterpenoid lactones, which are known to possess potent anti-inflammatory and anticancer properties.[1][4][5]

This document will therefore explore the documented anti-inflammatory and anticancer activities of these related compounds, presenting quantitative data from various studies, detailing the experimental protocols used to generate this data, and illustrating the key signaling pathways implicated in their mechanism of action.

Anti-inflammatory Activity of Cyclopentanone-Containing Sesquiterpenoids

The anti-inflammatory effects of sesquiterpenoids and related cyclopentanone derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of various cyclopentanone and cyclopentenone derivatives from selected studies.

| Compound/Extract | Assay | Model System | Measured Effect | Quantitative Data | Reference(s) |

| Cyclopentenone Prostaglandins (e.g., PGA1, 15d-PGJ2) | NF-κB Inhibition | Human Mesangial Cells | Inhibition of IL-1β-induced NF-κB translocation | - | |

| Helenalin (Sesquiterpene Lactone) | Carrageenan-induced paw edema | Rodents | Inhibition of inflammation | Significant inhibition at 2.5 mg/kg/day | [2][5] |

| Tenulin series (2,3-epoxy derivatives) | Carrageenan-induced paw edema | Rodents | Inhibition of inflammation | Marginally active | [2] |

| 3-methyl-1,2-cyclopentanedione (3-MCP) | NF-κB Signaling | Aged Rats | Reduction of IκB phosphorylation and NF-κB translocation | - | [6] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism by which cyclopentenone-containing compounds exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1][7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Anticancer Activity of Cyclopentanone-Containing Sesquiterpenoids

The anticancer potential of sesquiterpenoids and their synthetic analogs with a cyclopentanone core has been demonstrated through their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

Quantitative Data for Anticancer Activity

The following table presents a summary of the cytotoxic and anticancer effects of relevant cyclopentanone-containing compounds.

| Compound | Cancer Cell Line | Assay | Measured Effect | IC50/EC50 | Reference(s) |

| Geranyl Acetate | T47D (Breast Cancer) | MTT Assay | Cytotoxicity | - | |

| Linalool | MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 480 µM | [3] |

| Linalool | MDA-MB-231 (Breast Cancer) | MTT Assay | Cell Viability | 588 µM | [3] |

| Myrcene (in essential oil) | A549 (Lung Cancer) | MTT Assay | Cytotoxicity | 672 µg/mL | [3] |

| Myrcene (in essential oil) | MCF-7 (Breast Cancer) | MTT Assay | Cytotoxicity | 708 µg/mL | [3] |

| Myrcene (in essential oil) | PC3 (Prostate Cancer) | MTT Assay | Cytotoxicity | 206 µg/mL | [3] |

| Geranyl Butyrate | P388 (Murine Leukemia) | Mosmann Method | Inhibition of cell growth | 22.34-32.29 µg/ml | |

| Geranyl Caproate | P388 (Murine Leukemia) | Mosmann Method | Inhibition of cell growth | 22.34-32.29 µg/ml | [8] |

| Geranyl Caprylate | P388 (Murine Leukemia) | Mosmann Method | Inhibition of cell growth | 22.34-32.29 µg/ml | [8] |

| Cyclopentenone | MCF-7 (Breast Cancer) | Flow Cytometry | G1 phase cell cycle arrest | - | [9] |

| Alantolactone (Sesquiterpene Lactone) | RKO (Colon Cancer) | - | Induction of apoptosis | - | [6] |

| Bigelovin (Sesquiterpene Lactone) | HT-29, HCT 116 (Colon Cancer) | - | Induction of apoptosis, G2/M cell cycle arrest | - | [6] |

Mechanisms of Anticancer Action

Several sesquiterpene lactones and cyclopentenone prostaglandins have been shown to induce apoptosis in cancer cells. One of the key mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.[10][11][12]

Cyclopentenone-containing compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, cyclopentenone has been shown to block the progression of breast cancer cells from the G1 to the S phase of the cell cycle. This is achieved by repressing the promoter activity of cyclin D1, a key protein that drives the G1/S transition.[9] The inhibition of cyclin D1 transcription prevents the formation of active cyclin D1/CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors that drive the expression of genes required for DNA replication.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or adapt these assays.

Anti-inflammatory Assays

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or vehicle control orally or intraperitoneally.

-

After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[2]

-

This in vitro assay determines the effect of a compound on the activation of the NF-κB pathway.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human cell lines (e.g., A549).

-

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

After stimulation, harvest the cells and prepare cytoplasmic and nuclear protein extracts.

-

Determine the protein concentration of the extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated IκBα, and the p65 subunit of NF-κB.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the levels of protein expression and phosphorylation.[13]

-

Anticancer Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, HeLa).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

-

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Lines: Cancer cell lines of interest.

-

Procedure:

-

Treat the cells with the test compound for a desired period.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][11][12][14]

-

This assay is used to assess the integrity of the mitochondrial membrane, which is often compromised during apoptosis.

-

Cell Lines: Cancer cell lines.

-

Procedure:

-

Treat the cells with the test compound to induce apoptosis.

-

Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).

-

Analyze the fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer.

-

A decrease in the fluorescence intensity or a shift in the fluorescence emission spectrum indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[15][16][17]

-

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the evidence presented in this guide for its structural analogs, particularly cyclopentanone and cyclopentenone-containing sesquiterpenoids, strongly suggests its potential as a bioactive molecule with anti-inflammatory and anticancer properties. The demonstrated ability of these related compounds to inhibit the NF-κB pathway, induce apoptosis, and cause cell cycle arrest provides a solid foundation for future research into the therapeutic potential of this compound and its derivatives.

Future studies should focus on:

-

Direct Biological Screening of this compound: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-inflammatory, anticancer, and other biological activities of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity.

-

Elucidation of Molecular Targets: Utilizing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets and signaling pathways modulated by this compound.

The exploration of the biological activities of this compound and its analogs represents a promising avenue for the discovery of novel therapeutic leads. The information compiled in this technical guide is intended to catalyze further research in this exciting area of natural product chemistry and drug discovery.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 7. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer [mdpi.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. benchchem.com [benchchem.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Mode of Action of the Sesquiterpene Lactones Psilostachyin and Psilostachyin C on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of Apritone: A Review of Available Data

This document addresses the request for an in-depth technical guide on the preliminary studies of the mechanism of action of Apritone. Following a comprehensive search of scientific literature and public databases, it must be concluded that there are no available preliminary studies investigating a pharmacological mechanism of action for this compound.

This compound, chemically known as 2-(3,7-dimethylocta-2,6-dien-1-yl)cyclopentan-1-one or geranyl cyclopentanone (B42830), is consistently identified in the available literature as a synthetic aroma and flavor chemical.[1][2][3][4][5][6][7] It is utilized in the fragrance and food industries for its characteristic fruity and apricot-like scent and taste.[4][6][8]

The investigation into this compound's biological effects has been limited to safety and toxicology assessments necessary for its commercial use as a fragrance and flavor ingredient.[9] These studies, while important for consumer safety, do not explore a therapeutic mechanism of action, such as interactions with specific cellular targets, signaling pathways, or G protein-coupled receptors (GPCRs) in a pharmacological context.

Searches for the biological activity of this compound and structurally related cyclopentanone derivatives did not yield specific studies on its mechanism of action. While there is research on the synthesis and potential biological activities of various cyclopentanone derivatives in broader chemical and pharmacological contexts, this research does not include this compound.[10][11][12][13][14][15] For instance, a patent was found that discusses certain cyclopentanone derivatives as potential activators of Heat Shock Factor 1 (HSF-1), but this does not specifically name or provide data for this compound.[12]

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways, as no such data for this compound exists in the available literature. Should any preliminary studies on the pharmacological mechanism of action of this compound be published in the future, a technical guide could be compiled at that time.

References

- 1. 2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one - Pharos [pharos.habitablefuture.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chembk.com [chembk.com]

- 4. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 5. 68133-79-9|2-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopentan-1-one|BLD Pharm [bldpharm.com]

- 6. perfumersworld.com [perfumersworld.com]

- 7. bedoukian.com [bedoukian.com]

- 8. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]

- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]

- 13. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 14. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]

- 15. researchgate.net [researchgate.net]

Apritone: A Comprehensive Technical Review of A Flavoring Agent with Unexplored Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on Apritone. It is important to note that, to date, the scientific literature on this compound is predominantly focused on its application as a fragrance and flavoring agent. There is a significant lack of published research into its potential therapeutic applications. Therefore, this guide will summarize the known characteristics of this compound and, based on the biological activities of the broader chemical class to which it belongs, will extrapolate potential avenues for future therapeutic research. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction to this compound

This compound, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a monoterpenoid recognized for its potent and long-lasting fruity aroma, strongly reminiscent of ripe apricots.[1][2] Due to this characteristic, its primary commercial application is in the fragrance and flavor industries, where it is used in a variety of consumer products, including perfumes, skin care items, and as a flavoring agent in foods.[2][3][4] this compound is considered Generally Recognized as Safe (GRAS) for its use in food by the FDA.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for any future formulation and drug delivery studies.

| Property | Value | Reference |

| Molecular Formula | C15H24O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor | Strong, sweet, fruity, apricot, peach | [2][4] |

| Solubility | Insoluble in water; soluble in alcohol and fats | [1][5] |

| Boiling Point | 130°C (266°F) | [6] |

| Flash Point | 139°C (282.2°F) | [6] |

| Log P | 5.15 | [6] |

Current State of Research on Therapeutic Applications

A comprehensive review of the scientific literature reveals a notable absence of preclinical and clinical studies investigating the therapeutic applications of this compound. Searches for in vitro and in vivo studies, clinical trials, and patent applications related to the therapeutic use of this compound did not yield any specific results. Consequently, there is no quantitative data on its biological activity, no established experimental protocols for therapeutic investigation, and no identified signaling pathways directly modulated by this compound.

Potential Therapeutic Avenues: An Extrapolation from Related Compounds

While direct evidence is lacking for this compound, its chemical nature as a monoterpenoid and its association with apricots suggest potential areas for future investigation.

Insights from Terpenoids

Terpenoids, the class of compounds to which this compound belongs, are known for a wide range of biological activities. Numerous studies have demonstrated that various terpenoids possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[7] For instance, certain terpenoid lactones have shown significant cytotoxic effects against cancer cell lines and antimicrobial activity against various pathogens.[7]

Bioactivities of Apricot Extracts

Extracts from apricots (Prunus armeniaca), the fruit from which this compound derives its characteristic scent, have been studied for their health-promoting properties. These studies have indicated that apricot extracts possess antioxidant, anti-inflammatory, and antimicrobial activities.[8] A key compound found in apricot kernels, amygdalin, has been investigated for its cytotoxic and antioxidant effects in cancer research, although its efficacy remains a subject of debate.[9]

Hypothetical Mechanisms and Signaling Pathways for Future Investigation

Given the known biological activities of terpenoids, future research into the therapeutic potential of this compound could explore its effects on key cellular signaling pathways. A hypothetical workflow for preliminary investigation is outlined below.

Figure 1. A proposed experimental workflow for the initial investigation of the therapeutic potential of this compound.

Based on the activities of other terpenoids, potential signaling pathways that could be modulated by this compound and warrant investigation include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting NF-κB signaling.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

-

Apoptosis Pathways: Investigating the ability of this compound to induce programmed cell death in cancer cells via intrinsic or extrinsic apoptotic pathways would be a crucial step in evaluating its potential as an anticancer agent.

A conceptual diagram of these potential signaling interactions is provided below.

Figure 2. Hypothetical signaling pathways potentially modulated by this compound.

Proposed Experimental Protocols

Should preliminary screening indicate significant biological activity, the following are generalized protocols for more detailed investigation.

6.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24, 48, and 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

6.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control.

Conclusion and Future Directions

This compound is a well-characterized fragrance and flavoring agent with a favorable safety profile for its current applications. However, its therapeutic potential remains entirely unexplored. Based on its chemical classification as a monoterpenoid, there is a scientific rationale for investigating its potential anti-inflammatory, antimicrobial, and cytotoxic properties.

The immediate next steps for the research community should be to conduct broad in vitro screening of this compound against a panel of cancer cell lines and microbial strains, and in assays for anti-inflammatory activity. Positive results from these initial screens would warrant more detailed mechanistic studies, including the investigation of its effects on key signaling pathways such as NF-κB and MAPK, as well as its ability to induce apoptosis.

The lack of existing data presents a unique opportunity for novel research in the field of natural product-derived therapeutics. The information and proposed experimental frameworks provided in this guide aim to serve as a foundational resource for scientists and researchers interested in exploring the untapped therapeutic potential of this compound.

References

- 1. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. perfumersworld.com [perfumersworld.com]

- 3. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]

- 4. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 5. bedoukian.com [bedoukian.com]

- 6. ScenTree - this compound® (CAS N° 68133-79-9) [scentree.co]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro and In Vivo Evaluation of the Effectiveness and Safety of Amygdalin as a Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Apritone: A Technical Safety and Toxicity Profile

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for Apritone (CAS No. 68133-79-9), a fragrance and flavor ingredient. The information is compiled from publicly available sources, including safety data sheets and assessments from the Research Institute for Fragrance Materials (RIFM). This document is intended to serve as a resource for researchers, scientists, and drug development professionals.

Chemical Identification

| Property | Value |

| Chemical Name | 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone |

| Common Name | This compound |

| CAS Number | 68133-79-9 |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

Executive Summary of Toxicological Profile

This compound has a low acute oral toxicity profile. It is classified as a skin irritant. Current assessments suggest it is not a skin sensitizer (B1316253) under normal use conditions and is not expected to be genotoxic. For repeated dose, reproductive, and respiratory toxicity, the Threshold of Toxicological Concern (TTC) has been applied due to low systemic exposure.

Acute Toxicity

Oral Toxicity

Table 1: Acute Oral Toxicity Data

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | > 5000 mg/kg bw | [1][2] |

Experimental Protocol: Acute Oral Toxicity (Limit Test - adapted from OECD 401)

A limit test at 5000 mg/kg body weight was likely performed. A single dose of this compound was administered by gavage to a small group of rats. The animals were observed for mortality and clinical signs of toxicity for up to 14 days.[3] Due to the absence of mortality at this dose, the LD50 is determined to be greater than 5000 mg/kg.

Local Toxicity

Skin Irritation

This compound is classified as a skin irritant.[1]

Skin Sensitization

Experimental Protocol: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the standard method for assessing skin sensitization potential. The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.

-

Test System: Typically, CBA/J mice are used.

-

Procedure: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group. The substance is applied to the dorsum of the ears for three consecutive days. On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymph node cells is measured by the incorporation of ³H-methyl thymidine, and a Stimulation Index (SI) is calculated. An SI ≥ 3 is considered a positive result.

Workflow for Skin Sensitization Assessment

Caption: Workflow of the Local Lymph Node Assay (LLNA).

Genotoxicity

Table 2: Genotoxicity Profile

| Assay | Test System | Metabolic Activation | Result | Substance Tested | Reference |

| BlueScreen | Human-derived cells | With | Positive | This compound | [4] |

| Not Specified | Not Specified | Not Specified | Not Genotoxic | 6,10-dimethylundeca-5,9-dien-2-one (read-across) | [4] |

Experimental Protocols

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance with and without metabolic activation. After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division. The number of micronuclei in binucleated cells is then scored. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Logical Relationship in Genotoxicity Assessment

Caption: A typical strategy for assessing genotoxicity.

Repeated Dose Toxicity

For repeated dose toxicity, the RIFM assessment utilized the Threshold of Toxicological Concern (TTC) approach. The systemic exposure to this compound was determined to be below the TTC for a Cramer Class II material, indicating a low potential for systemic toxicity with repeated exposure under current use conditions.[4]

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, the TTC approach was applied for reproductive and developmental toxicity. The systemic exposure to this compound is below the TTC for a Cramer Class II material for these endpoints.[4]

Other Toxicological Endpoints

-

Local Respiratory Toxicity: The TTC for a Cramer Class II material was used, and the exposure to this compound is below this threshold.[4]

-

Phototoxicity/Photoallergenicity: Based on UV/Vis spectra, this compound is not expected to be phototoxic or photoallergenic.[4]

Conclusion

The available data indicate that this compound has a low order of acute oral toxicity. It is a skin irritant, but current assessments do not raise concerns for skin sensitization at typical use levels. While one screening assay showed a positive genotoxicity result with metabolic activation, the weight of evidence, including data from a read-across analog, suggests it is not genotoxic. For other systemic toxicities, the low exposure levels allow for the application of the Threshold of Toxicological Concern, indicating a low likelihood of adverse effects. As with any chemical substance, appropriate handling and use procedures should be followed to minimize exposure.

References

An In-depth Technical Guide to the Physicochemical Properties of Apritone

This technical guide provides a comprehensive overview of the physicochemical properties of Apritone, tailored for researchers, scientists, and professionals in drug development. The information is compiled to facilitate research and application of this compound.

Core Chemical and Physical Properties

This compound, a synthetic monoterpenoid, is primarily utilized as a fragrance and flavoring agent.[1][2][3][] It is chemically classified as a ketone.[5][6] The compound is recognized for its distinct ripe apricot scent with undertones of peach and jasmine.[1][7][8]

Table 1: Identifiers and Molecular Characteristics of this compound

| Property | Value | References |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopentan-1-one | [5][9] |

| Synonyms | Geranyl Cyclopentanone (B42830), 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | [1][2][9][10] |

| CAS Number | 68133-79-9 | [1][9][11] |

| Molecular Formula | C₁₅H₂₄O | [1][9][10][11] |

| Molecular Weight | 220.35 g/mol | [1][9][10][11] |

| Appearance | Colorless to pale yellow liquid | [7][8][12] |

Table 2: Physicochemical Data for this compound

| Property | Value | References |

| Density | 0.911 - 0.916 g/cm³ | [9][10][11] |

| Boiling Point | 130 °C at 3.00 mm Hg; 309.9 °C at 760 mmHg | [1][11][13] |

| Flash Point | 127.1 °C - 139 °C (Closed Cup) | [8][11][12] |

| Refractive Index | 1.482 - 1.489 at 20°C | [9][11][12][13] |

| Vapor Pressure | 0.00062 - 0.001 mmHg at 25°C | [10][11][13] |

| Solubility | Insoluble in water; Soluble in alcohol and fats | [1][][7][9][10] |

| Log P (o/w) | 4.438 - 5.600 | [7][11][13] |

| Purity | Typically ≥ 96.5% (sum of isomers) | [][7] |

| Isomerism | The commercial product is a racemic mixture of (E)- and (Z)-isomers, with the (E)-isomer being predominant (≥80%).[13] Only the trans (E) isomer is typically used in perfumery.[12] |

Experimental Protocols

2.1. Synthesis

This compound can be synthesized via the condensation of 3,7-dimethyl-2,6-octadiene (geraniolene) with cyclopentanone under suitable reaction conditions.[10] While specific catalysts, solvents, and temperature conditions are proprietary or must be sourced from detailed synthetic literature, the general approach follows a standard aldol (B89426) condensation or related C-C bond-forming reaction pathway.

2.2. Purification

Post-synthesis, this compound is purified using standard organic chemistry techniques. Given its boiling point, vacuum distillation is an appropriate method for separating it from lower or higher boiling point impurities. Chromatographic methods, such as column chromatography, can also be employed for high-purity isolation.

2.3. Analysis and Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any isomeric or by-product composition.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

Spectroscopic Characterization

The structural elucidation of this compound relies on characteristic signals in various spectroscopic analyses.

3.1. Infrared (IR) Spectroscopy The IR spectrum of this compound will show distinctive absorption bands indicating its key functional groups.[14][15]

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1715-1740 cm⁻¹ for the cyclopentanone carbonyl group.[14][16] Conjugation with a double bond can lower this frequency slightly.[6][14]

-

C-H Stretch: Bands around 2850-3000 cm⁻¹ corresponding to sp³ C-H stretching will be present.

-

C=C Stretch: A weaker absorption around 1650-1670 cm⁻¹ is expected for the alkene C=C bonds in the geranyl side chain.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide detailed information on the connectivity of the molecule. Protons on carbons alpha to the carbonyl group (the α-protons) are deshielded and typically appear in the 2.0-2.5 ppm region.[6] The vinyl protons of the geranyl tail will appear further downfield, and the numerous methyl groups will be visible in the upfield region.

-

¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon in the far downfield region, typically between 190-215 ppm, which is highly indicative of a ketone or aldehyde.[6][14] Other signals will correspond to the sp² carbons of the double bonds and the sp³ carbons of the cyclopentane (B165970) ring and the side chain.

3.3. Mass Spectrometry (MS) In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (220.35).[16] Common fragmentation patterns for ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken, and McLafferty rearrangement if a gamma-hydrogen is present.[14][16] These fragmentation patterns provide confirmatory structural information.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Generalized workflow for this compound synthesis and characterization.

Stability and Handling

This compound is a stable compound under normal storage conditions.[8] However, it is reported to be very unstable in strong acidic and alkaline environments, which should be considered in formulation studies.[12] Standard laboratory safety protocols, including the use of gloves and safety goggles, should be followed to avoid skin and eye contact.[10] The material is combustible and should be kept away from strong oxidizing agents.[8][10]

References

- 1. Buy this compound | 68133-79-9 [smolecule.com]

- 2. CAS 68133-79-9: this compound | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 5. Showing Compound this compound (FDB015047) - FooDB [foodb.ca]

- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 7. bedoukian.com [bedoukian.com]

- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 9. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. This compound|lookchem [lookchem.com]

- 12. ScenTree - this compound® (CAS N° 68133-79-9) [scentree.co]

- 13. decen-1-yl cyclopentanone, 68133-79-9 [thegoodscentscompany.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. fiveable.me [fiveable.me]

A Technical Guide to the Solubility of Apritone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Apritone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility of this compound based on its chemical structure and outlines a detailed experimental protocol for its empirical determination.

Introduction to this compound

This compound, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a monocyclic monoterpenoid with the molecular formula C₁₅H₂₄O.[1][2] Its structure consists of a polar cyclopentanone (B42830) ring and a large, non-polar octadienyl side chain. This amphipathic nature is the primary determinant of its solubility in various laboratory solvents. Understanding the solubility of this compound is fundamental for its application in research, particularly in the fields of drug discovery and organic synthesis.

Predicted Solubility of this compound

The principle of "like dissolves like" is a cornerstone of predicting solubility.[3] this compound possesses a polar carbonyl (C=O) group which can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[1][4] However, the molecule is dominated by its long, non-polar hydrocarbon tail. This dual characteristic suggests that this compound will exhibit poor solubility in highly polar solvents like water and increasing solubility in solvents of intermediate to low polarity. Small ketones are moderately soluble in water, but this solubility diminishes rapidly as the carbon chain length increases.[4] Given its 15 carbon atoms, this compound is expected to be sparingly soluble in water but readily soluble in many organic solvents.[4][5]

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, ordered by decreasing polarity.

| Solvent | Polarity Index | Predicted Solubility of this compound | Rationale |

| Water | 10.2 | Insoluble / Very Sparingly Soluble | The large non-polar hydrocarbon chain outweighs the polarity of the single ketone group. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. |

| Methanol | 5.1 | Moderately Soluble | A polar protic solvent that can interact with the carbonyl group, but the long alkyl chain may limit high solubility. |

| Ethanol | 4.3 | Soluble | Less polar than methanol, making it a better solvent for molecules with significant non-polar character. |

| Acetone (B3395972) | 4.3 | Soluble | As a ketone itself, acetone is a good solvent for other ketones and can accommodate the non-polar chain. |

| Dichloromethane (DCM) | 3.1 | Very Soluble | A solvent of intermediate polarity, effective at dissolving compounds with both polar and non-polar features. |

| Diethyl Ether | 2.8 | Very Soluble | A non-polar aprotic solvent that will readily dissolve the large hydrocarbon portion of this compound. |

| Toluene | 2.4 | Very Soluble | A non-polar aromatic solvent ideal for dissolving non-polar compounds. |

| Hexane | 0.1 | Very Soluble | A non-polar aliphatic solvent that will strongly interact with the non-polar tail of this compound. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.

1. Materials and Equipment:

-

This compound (solid or liquid)

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure that a solid phase remains after equilibration, indicating saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to maintain a consistent temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15-20 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-